![molecular formula C16H15N3 B5852862 6-methyl-N-(3-methylphenyl)-4-quinazolinamine](/img/structure/B5852862.png)
6-methyl-N-(3-methylphenyl)-4-quinazolinamine
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Overview
Description
6-methyl-N-(3-methylphenyl)-4-quinazolinamine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-methylphenyl)-4-quinazolinamine involves the inhibition of the EGFR tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-methyl-N-(3-methylphenyl)-4-quinazolinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methyl-N-(3-methylphenyl)-4-quinazolinamine in lab experiments is its high potency as an EGFR inhibitor. This makes it an ideal compound for studying EGFR signaling pathways and their role in cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-N-(3-methylphenyl)-4-quinazolinamine. One direction is to investigate its potential applications in combination therapy with other cancer drugs. Another direction is to study its effects on other signaling pathways involved in cancer development. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Finally, research is needed to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 6-methyl-N-(3-methylphenyl)-4-quinazolinamine involves the reaction of 6-chloro-4-quinazolinamine with 3-methyl aniline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
6-methyl-N-(3-methylphenyl)-4-quinazolinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. This compound is a potent inhibitor of the EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR signaling has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
6-methyl-N-(3-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-4-3-5-13(8-11)19-16-14-9-12(2)6-7-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEHMDXRXAAMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(3-methylphenyl)quinazolin-4-amine |
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